4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C14H15NO3 It features a tetrahydropyran ring substituted with a 3-methoxybenzoyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 3-methoxybenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.
Major Products
Oxidation: Formation of 4-(3-Hydroxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile.
Reduction: Formation of 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a different position of the methoxy group.
Tetrahydro-2H-pyran-4-carbonitrile: Lacks the methoxybenzoyl group.
4-(3-Hydroxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile: Hydroxyl group instead of a methoxy group.
Uniqueness
4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in its pharmacological and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-(3-methoxybenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO3/c1-17-12-4-2-3-11(9-12)13(16)14(10-15)5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 |
InChI Key |
CVBFPMGSQAOCJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2(CCOCC2)C#N |
Origin of Product |
United States |
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